![molecular formula C13H18N2O3S B2437078 N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide CAS No. 2411243-58-6](/img/structure/B2437078.png)
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” is also known as EN450 . It is a molecular glue that covalently interacts with a cysteine residue on the E2 ubiquitin ligase UBE2D . It has displayed anti-proliferative effects in HAP1 leukemia cells . Its antiproliferative effects were elicited via proteasome-dependent degradation of nuclear factor kappa B subunit 1(NFkB1) .
Molecular Structure Analysis
The molecular weight of “this compound” is 288.75 . Its molecular formula is C11H13ClN2O3S .Physical And Chemical Properties Analysis
“this compound” is a white to off-white solid . It is soluble in DMSO (at least 80 mg/ml) .Mécanisme D'action
“N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” covalently interacts with a cysteine residue on the E2 ubiquitin ligase UBE2D . This interaction leads to the proteasome-dependent degradation of nuclear factor kappa B subunit 1(NFkB1), which in turn results in anti-proliferative effects in HAP1 leukemia cells .
Safety and Hazards
“N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” is sold on the Internet as a 'research chemical’ . Like other synthetic fentanyls, such as acetylfentanyl, it poses a serious risk of fatal intoxication . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
Orientations Futures
The rapid emergence of new psychoactive substances (NPS) like “N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” presents a serious problem for public health . Future research should focus on understanding the pharmacological properties of these substances and developing strategies to mitigate their harmful effects. It’s also crucial to continue monitoring the market for the emergence of new substances .
Propriétés
IUPAC Name |
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-13(16)14-10(2)11-7-6-8-12(9-11)19(17,18)15(3)4/h5-10H,1H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMRYRRTSJYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2436995.png)
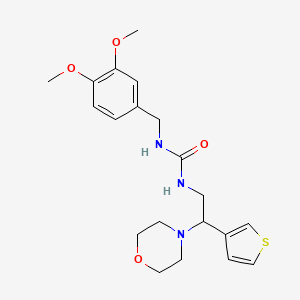
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)
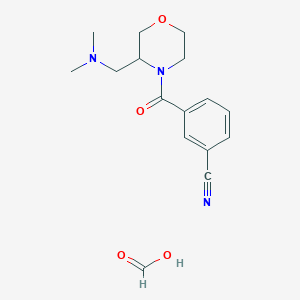
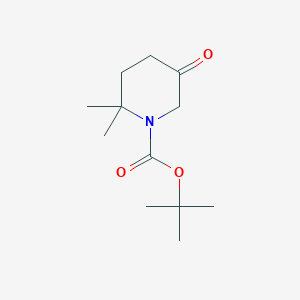
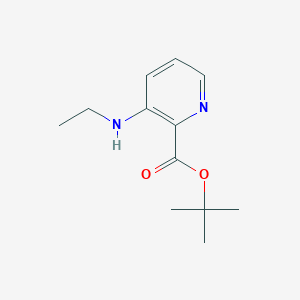
![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)
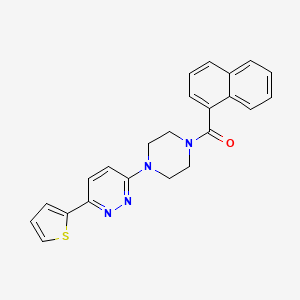
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)
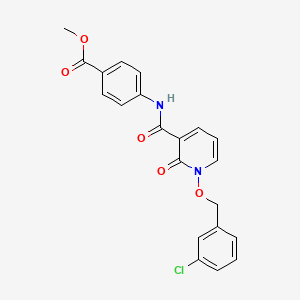
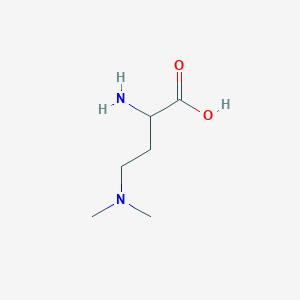
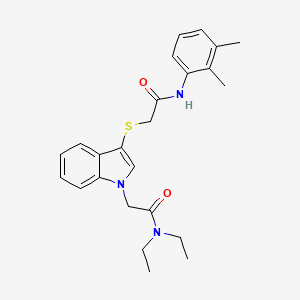
![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)